molecular formula C13H11F2N3S B4390332 1-(3,5-Difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea

1-(3,5-Difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea

Cat. No.: B4390332
M. Wt: 279.31 g/mol
InChI Key: MXHNTHGZXBTXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-N’-(3-methyl-2-pyridinyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-N’-(3-methyl-2-pyridinyl)thiourea typically involves the reaction of 3,5-difluoroaniline with 3-methyl-2-pyridinecarbothioamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(3,5-difluorophenyl)-N’-(3-methyl-2-pyridinyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-N’-(3-methyl-2-pyridinyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, alcohols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thioureas

Scientific Research Applications

N-(3,5-difluorophenyl)-N’-(3-methyl-2-pyridinyl)thiourea has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit certain enzymes in pests and weeds.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism by which N-(3,5-difluorophenyl)-N’-(3-methyl-2-pyridinyl)thiourea exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, the compound is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases that play a role in cancer cell proliferation or viral replication. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-N’-(2-pyridinyl)thiourea
  • N-(3,5-difluorophenyl)-N’-(4-methyl-2-pyridinyl)thiourea
  • N-(3,5-difluorophenyl)-N’-(3-methyl-4-pyridinyl)thiourea

Uniqueness

N-(3,5-difluorophenyl)-N’-(3-methyl-2-pyridinyl)thiourea stands out due to its specific substitution pattern on the phenyl and pyridinyl rings. The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring and the methyl group at the 3 position of the pyridinyl ring contribute to its unique chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity to biological targets, and overall efficacy in various applications.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3S/c1-8-3-2-4-16-12(8)18-13(19)17-11-6-9(14)5-10(15)7-11/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHNTHGZXBTXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-Difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea
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1-(3,5-Difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea
Reactant of Route 3
1-(3,5-Difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea

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